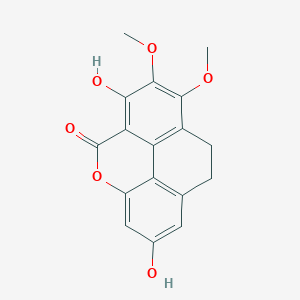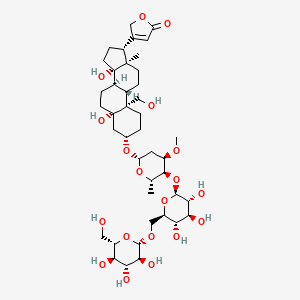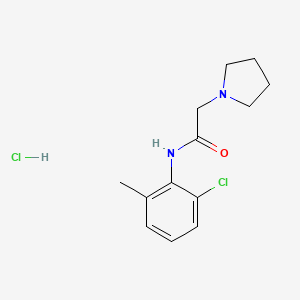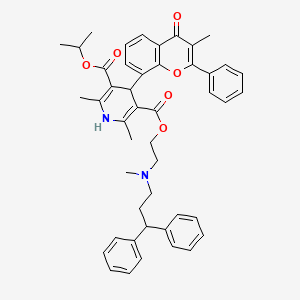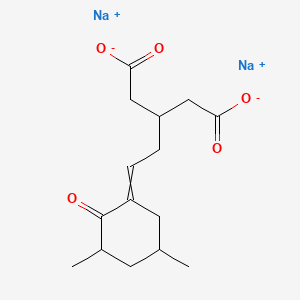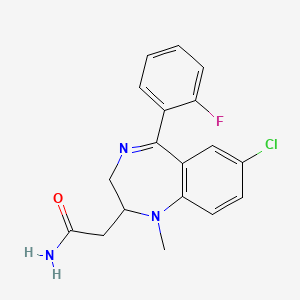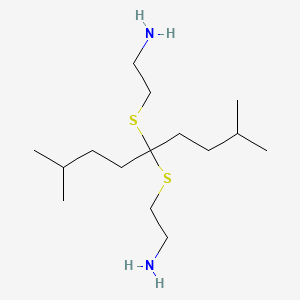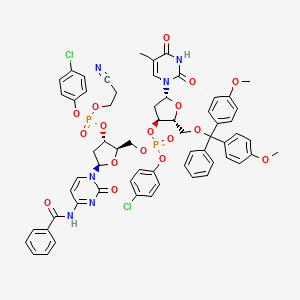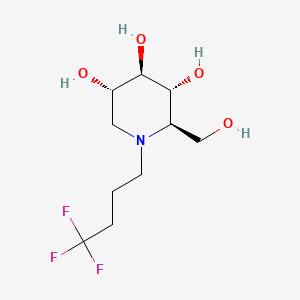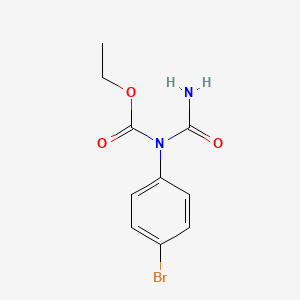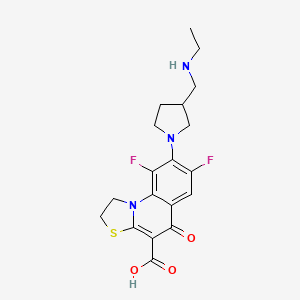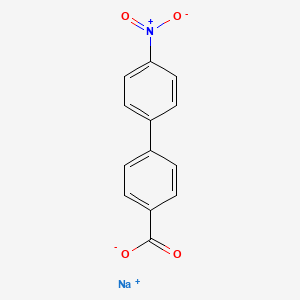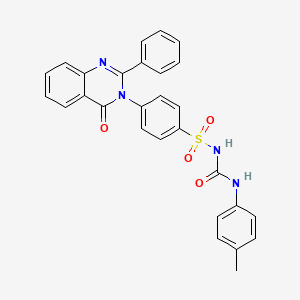
2,5,7-Octatrien-1-ol, 2,6-dimethyl-, acetate, (2E,5E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a derivative of ocimene, a naturally occurring monoterpene found in various plants and flowers. 8-ocimenyl acetate is characterized by its pleasant floral aroma and is commonly used in the fragrance and flavor industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-ocimenyl acetate typically involves the esterification of ocimene with acetic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of 8-ocimenyl acetate can be achieved through a continuous flow process. This method involves the continuous feeding of ocimene and acetic acid into a reactor, where they are mixed and heated in the presence of an acid catalyst. The product is then continuously removed from the reactor and purified through distillation.
化学反応の分析
Types of Reactions
8-ocimenyl acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert 8-ocimenyl acetate to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: The primary product is 8-ocimenol.
Substitution: Products vary depending on the nucleophile used but can include esters, amides, or ethers.
科学的研究の応用
8-ocimenyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
作用機序
The mechanism by which 8-ocimenyl acetate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit certain enzymes involved in inflammatory processes.
Receptor Binding: Potentially binds to receptors involved in pain perception and inflammation.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
類似化合物との比較
8-ocimenyl acetate can be compared with other similar compounds, such as:
Linalyl acetate: Another ester with a floral aroma, commonly used in fragrances.
Geranyl acetate: Similar in structure and used in the flavor and fragrance industries.
Citronellyl acetate: Also used in fragrances and has a similar ester functional group.
Uniqueness
8-ocimenyl acetate is unique due to its specific structure and the presence of the ocimene moiety, which imparts distinct aromatic properties. Its combination of pleasant aroma and potential biological activities makes it a valuable compound in various applications.
特性
CAS番号 |
223705-78-0 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC名 |
[(2E,5E)-2,6-dimethylocta-2,5,7-trienyl] acetate |
InChI |
InChI=1S/C12H18O2/c1-5-10(2)7-6-8-11(3)9-14-12(4)13/h5,7-8H,1,6,9H2,2-4H3/b10-7+,11-8+ |
InChIキー |
RNKUOBQYBVPNSU-AMMQDNIMSA-N |
異性体SMILES |
C/C(=C\C/C=C(\C)/C=C)/COC(=O)C |
正規SMILES |
CC(=CCC=C(C)C=C)COC(=O)C |
密度 |
0.937-0.947 |
物理的記述 |
Clear colourless liquid; fruity aroma |
溶解性 |
Insoluble in water soluble (in ethanol) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


